molecular formula C14H26N2O3 B2816739 tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate CAS No. 2137078-64-7

tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate

Cat. No.: B2816739
CAS No.: 2137078-64-7
M. Wt: 270.373
InChI Key: MQEADEBXAKDRLT-YEORSEQZSA-N
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Description

tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate is a chemical compound with the molecular formula C14H26N2O3 and a molecular weight of 270.37 g/mol . It is known for its unique spirocyclic structure, which includes an oxazolidine ring fused to a piperidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic precursor . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxazolidinone derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Researchers study its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to act as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate can be compared with other spirocyclic compounds, such as:

The uniqueness of tert-Butyl (1-oxa-4-azaspiro[5

Properties

IUPAC Name

tert-butyl N-(1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-11-4-6-14(7-5-11)10-15-8-9-18-14/h11,15H,4-10H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEADEBXAKDRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CC1)CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137530-34-6
Record name tert-butyl N-{1-oxa-4-azaspiro[5.5]undecan-9-yl}carbamate
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